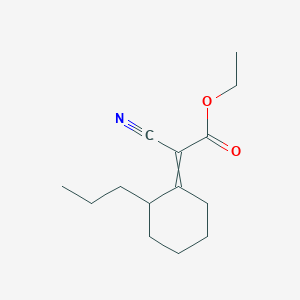
Ethyl cyano(2-propylcyclohexylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyano(2-propylcyclohexylidene)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers, including the nitrile, ester, and acidic methylene site. It is a colorless liquid with a pleasant odor and is used as a starting material for the synthesis of various functional and pharmacologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate.
Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid, to yield ethyl cyanoacetate.
Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.
Industrial Production Methods
Industrial production of ethyl cyanoacetate typically involves large-scale implementation of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The Kolbe nitrile synthesis and Fischer esterification are commonly used due to their simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Ethyl cyanoacetate undergoes condensation reactions such as the Knoevenagel condensation and Michael addition due to its acidic methylene group.
Hydrogenation: The nitrile group can be hydrogenated to form β-amino acids.
Nucleophilic Attack: The nitrile group can undergo nucleophilic attack, leading to the formation of various heterocycles.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves aldehydes or ketones in the presence of a base such as piperidine.
Michael Addition: Requires a base and an α,β-unsaturated carbonyl compound.
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium on carbon.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated nitriles.
Michael Addition: Yields substituted nitriles.
Hydrogenation: Forms β-amino acids.
Scientific Research Applications
Ethyl cyanoacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of ethyl cyanoacetate involves its reactivity at the nitrile, ester, and acidic methylene sites. These reactive centers allow it to participate in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the resulting products .
Comparison with Similar Compounds
Ethyl cyanoacetate is similar to other cyanoacetates and esters in terms of its reactivity and applications. its unique combination of reactive centers makes it particularly versatile. Similar compounds include:
Methyl cyanoacetate: Similar reactivity but with a methyl ester group instead of an ethyl ester group.
Diethyl malonate: Contains two ester groups and is used in similar condensation reactions.
Ethyl acetoacetate: Contains a keto group and is used in similar synthetic applications.
Ethyl cyanoacetate’s unique combination of a nitrile and ester group, along with its acidic methylene site, makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62664-66-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2-propylcyclohexylidene)acetate |
InChI |
InChI=1S/C14H21NO2/c1-3-7-11-8-5-6-9-12(11)13(10-15)14(16)17-4-2/h11H,3-9H2,1-2H3 |
InChI Key |
DZFPWZQTTCCPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















